1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane
CAS No.: 2310099-45-5
Cat. No.: VC6819205
Molecular Formula: C17H24N2O2S
Molecular Weight: 320.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310099-45-5 |
|---|---|
| Molecular Formula | C17H24N2O2S |
| Molecular Weight | 320.45 |
| IUPAC Name | (2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
| Standard InChI | InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |
| Standard InChI Key | TWTRGKJLYDIZAT-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane features a seven-membered diazepane ring (C₅H₁₀N₂) with two nitrogen atoms at positions 1 and 4. The 1-position is substituted with a 2-(methylsulfanyl)benzoyl group, while the 4-position hosts an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This combination creates a hybrid structure with both aromatic (benzoyl) and aliphatic (oxolane) regions, influencing its electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₂S |
| Molecular Weight | 320.45 g/mol |
| IUPAC Name | (2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
| SMILES | CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3 |
The benzoyl group introduces π-π stacking capabilities, while the oxolane ring enhances solubility in polar solvents. The methylsulfanyl (–SMe) substituent at the ortho position of the benzoyl group contributes to electron-rich aromatic systems, potentially enabling nucleophilic interactions .
Conformational Dynamics
Density functional theory (DFT) studies on analogous 1,4-diazepines reveal that the diazepane ring adopts a boat-like conformation in solution, with nitrogen lone pairs oriented antiperiplanar to minimize steric strain . The oxolane substituent at N4 stabilizes this conformation through hydrogen bonding with the diazepane’s N1–H group. Molecular mechanics simulations suggest an energy barrier of ~18–22 kcal/mol for ring inversion, consistent with rigidified conformations at ambient temperatures .
Synthesis and Optimization Strategies
Stepwise Assembly
The synthesis of 1-[2-(methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane involves three primary stages:
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Diazepane Core Formation: Cyclocondensation of 1,4-diaminobutane with a diketone precursor under acidic conditions yields the 1,4-diazepane scaffold.
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Oxolane Incorporation: Nucleophilic substitution at N4 using 3-bromooxolane in the presence of a Lewis acid (e.g., AlCl₃) introduces the tetrahydrofuran ring.
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Benzoylation: Acylation of N1 with 2-(methylsulfanyl)benzoyl chloride completes the structure.
Table 2: Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazepane formation | HCl (cat.), EtOH, reflux | 65–70 |
| Oxolane substitution | AlCl₃, CH₂Cl₂, 0°C → rt | 55–60 |
| Benzoylation | Benzoyl chloride, pyridine, rt | 80–85 |
Industrial-Scale Considerations
Continuous flow reactors have been proposed to enhance throughput, reducing reaction times by 40% compared to batch processes. Solvent recycling protocols using membrane distillation improve sustainability, achieving >90% solvent recovery rates.
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate thermal stability (decomposition onset: 215°C) but is hygroscopic, requiring storage under inert atmospheres. Solubility data remain limited, though computational models predict logP = 2.1 ± 0.3, indicating preferential partitioning into lipid membranes .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar–H), 4.15 (m, 1H, oxolane CH), 3.85–3.60 (m, 8H, N–CH₂ and O–CH₂), 2.55 (s, 3H, SMe).
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IR (KBr): ν 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–S), 1120 cm⁻¹ (C–O–C).
Recent Advances and Future Directions
Computational Design
Machine learning models trained on diazepane derivatives propose that fluorination at the oxolane 2-position could enhance blood-brain barrier permeability by 30% while maintaining metabolic stability .
Synthetic Biology Approaches
Heterologous expression of diazepane synthases in E. coli has achieved 20 mg/L titers, though yields remain suboptimal for industrial adoption.
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